4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine
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Overview
Description
4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group at the nitrogen atom of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
N-Alkylation: The quinoline core is then subjected to N-alkylation with pyridin-2-ylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Coordination Chemistry: The compound can form coordination complexes with metal ions, which are investigated for their catalytic and photophysical properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function and leading to various biological effects.
Pathways Involved: The compound may inhibit key enzymes involved in DNA replication and repair, induce apoptosis in cancer cells, and modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
4-methylquinoline: Lacks the pyridin-2-ylmethyl group, resulting in different biological activities.
N-(pyridin-2-ylmethyl)quinolin-2-amine: Lacks the methyl group at the 4-position, affecting its electronic properties and reactivity.
Quinoline-2-amine: Lacks both the methyl and pyridin-2-ylmethyl groups, leading to distinct chemical and biological properties.
Uniqueness
4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is unique due to the presence of both the methyl group at the 4-position and the pyridin-2-ylmethyl group at the nitrogen atom. This combination of substituents enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-10-16(18-11-13-6-4-5-9-17-13)19-15-8-3-2-7-14(12)15/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWMVKCCPHPHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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